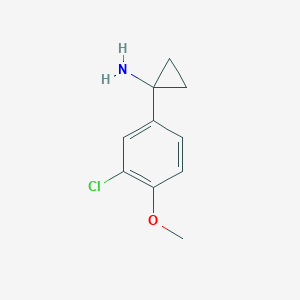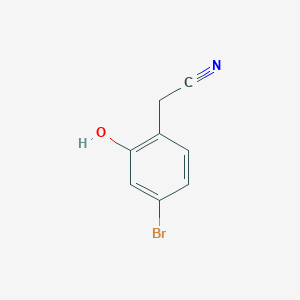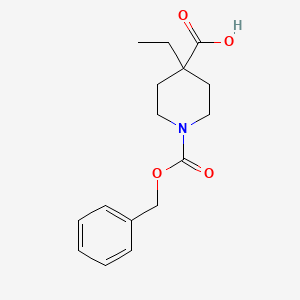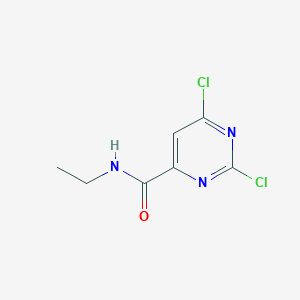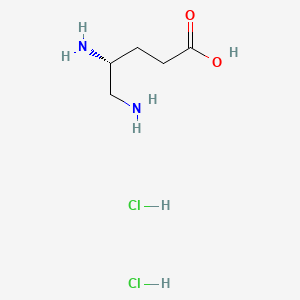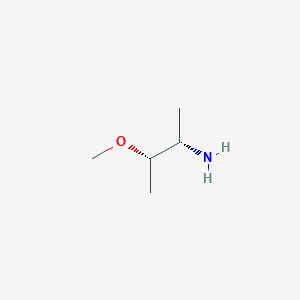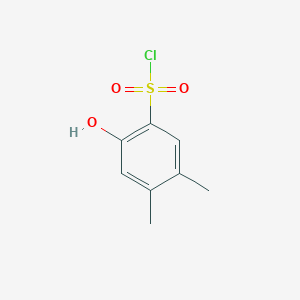
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . This compound is a derivative of benzene, featuring a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-4,5-dimethylbenzene. This process can be achieved through electrophilic aromatic substitution, where the benzene ring reacts with chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Similar in structure but with a methoxy group instead of a hydroxy group.
2-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride: Similar but with different positions of the methyl groups.
Uniqueness
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Propiedades
Fórmula molecular |
C8H9ClO3S |
|---|---|
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
2-hydroxy-4,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-5-3-7(10)8(4-6(5)2)13(9,11)12/h3-4,10H,1-2H3 |
Clave InChI |
LGYLNCQATYXODF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)
![(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid](/img/structure/B13566761.png)

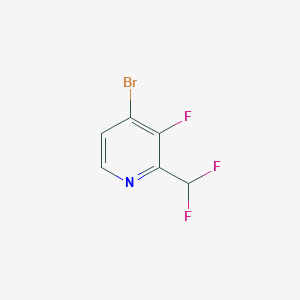
![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)


